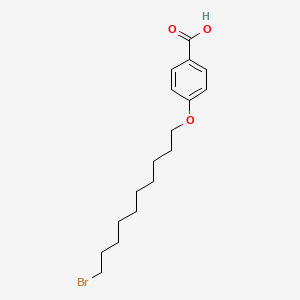

4-(10-Bromodecyloxy)benzoic acid

Description

4-(10-Bromodecyloxy)benzoic acid is a benzoic acid derivative featuring a 10-bromodecyloxy chain (-O-(CH₂)₁₀Br) at the para position of the aromatic ring. The bromine atom and long alkyl chain may influence electronic effects, solubility, and intermolecular interactions, making it relevant for applications in materials science or medicinal chemistry .

Properties

CAS No. |

88931-97-9 |

|---|---|

Molecular Formula |

C17H25BrO3 |

Molecular Weight |

357.3 g/mol |

IUPAC Name |

4-(10-bromodecoxy)benzoic acid |

InChI |

InChI=1S/C17H25BrO3/c18-13-7-5-3-1-2-4-6-8-14-21-16-11-9-15(10-12-16)17(19)20/h9-12H,1-8,13-14H2,(H,19,20) |

InChI Key |

ZYKVPTIEKHXMMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of 4-(10-Bromodecyloxy)benzoic acid with similar compounds:

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -Br in 4-bromobenzoic acid) increase acidity compared to electron-donating groups (e.g., -O-alkyl chains) .

- Long alkyl chains (e.g., 10-bromodecyloxy) reduce polarity, enhancing solubility in organic solvents but lowering melting points due to disrupted crystal packing .

- Hydrogen Bonding: Carboxylic acid groups in all analogs form O—H···O dimers, but bulky substituents (e.g., benzyloxy) weaken these interactions, as seen in 4-(benzyloxy)benzoic acid . Phosphinoyl groups in 4-[(Diethoxyphosphinoyl)methyl]benzoic acid introduce additional hydrogen-bonding sites, stabilizing crystal structures .

Physical and Chemical Properties

Melting Points :

- 4-Bromobenzoic acid has a high melting point (255°C) due to strong intermolecular forces from the polar -Br group .

- 4-Hydroxybenzoic acid’s melting point is lower (~215°C) but still elevated due to hydrogen bonding .

- This compound is expected to have a significantly lower melting point (<150°C) due to the long alkyl chain’s steric effects, similar to 4-(benzyloxy)benzoic acid .

Solubility :

- Polar substituents (-OH, -Br) enhance water solubility, while hydrophobic chains (e.g., 10-bromodecyloxy) favor organic solvents like DCM or THF .

Preparation Methods

Reaction Overview

The synthesis of 4-(10-bromodecyloxy)benzaldehyde (Compound 5) serves as the critical precursor for the target molecule. This step involves a nucleophilic substitution reaction between p-hydroxybenzaldehyde and 1,10-dibromodecane in the presence of potassium carbonate (K₂CO₃). The reaction proceeds in a polar aprotic solvent system, leveraging the alkoxy group’s electron-donating effects to facilitate aromatic substitution.

Experimental Procedure

Reagents :

-

p-Hydroxybenzaldehyde (3.57 g, 29 mmol)

-

1,10-Dibromodecane (8.6 mL, 38 mmol)

-

Potassium carbonate (4.75 g, 34 mmol)

Conditions :

-

Solvent: t-Butanol (600 mL)

-

Temperature: 70°C under reflux

-

Duration: 24 hours

Workup :

After cooling, the mixture was filtered to remove excess K₂CO₃, and the solvent was evaporated under reduced pressure. The crude product was purified via recrystallization from ethanol, yielding 10.0 g (quantitative) of Compound 5.

Characterization Data

¹H NMR (CDCl₃, 300 MHz) :

-

δ 1.22–1.52 (12 H, m, CH₂), 1.80 (4 H, m, O-CH₂-CH₂/Br-CH₂-CH₂), 3.36 (2 H, t, J = 6.9 Hz, Br-CH₂), 4.02 (2 H, t, J = 6.5 Hz, O-CH₂), 7.00 (2 H, d, J = 8.9 Hz, Ar-H), 7.42 (2 H, d, J = 8.5 Hz, Ar-H), 9.90 (1 H, s, CHO).

¹³C NMR (CDCl₃, 75 MHz) :

-

δ 26.4, 29.5, 29.7, 29.8, 30.0, 32.3, 68.8, 114.8, 121.2, 123.0, 131.6, 132.8, 134.3, 156.3, 164.3, 164.6, 191.4.

Synthesis of 4-(10-Bromodecyloxy)benzoic Acid

Oxidation of the Aldehyde Precursor

The target compound, this compound (Compound 7), is synthesized via oxidation of the aldehyde group in Compound 5. Sodium chlorite (NaClO₂) serves as the oxidizing agent in a phosphate-buffered medium, ensuring selective conversion to the carboxylic acid without side reactions.

Step-by-Step Protocol

Reagents :

-

4-(10-Bromodecyloxy)benzaldehyde (10.0 g, 29 mmol)

-

Resorcinol (4.16 g, 38 mmol)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 8.87 g, 57 mmol)

-

Sodium chlorite (NaClO₂, 9.92 g, 110 mmol)

Conditions :

-

Solvent: t-Butanol (600 mL)

-

Temperature: 70°C

-

Duration: 12 hours

Workup :

The reaction mixture was acidified with concentrated HCl to pH 2–3, precipitating the product. The solid was collected via filtration, washed with cold water, and dried under vacuum. Final purification involved recrystallization from ethanol, yielding 7.32 g (quantitative) of pure Compound 7.

Spectroscopic Validation

¹H NMR (CDCl₃, 300 MHz) :

-

δ 1.24–1.52 (16 H, m, CH₂), 1.84 (4 H, m, O-CH₂-CH₂/Br-CH₂-CH₂), 3.40 (2 H, t, J = 6.9 Hz, Br-CH₂), 4.00 (2 H, t, J = 6.5 Hz, O-CH₂), 6.90 (2 H, d, J = 9.0 Hz, Ar-H), 8.04 (2 H, d, J = 8.7 Hz, Ar-H), 12.10 (1 H, s, COOH).

¹³C NMR (CDCl₃, 75 MHz) :

Critical Analysis of Reaction Parameters

Solvent and Temperature Optimization

The use of t-butanol as the solvent ensures high solubility of both aromatic precursors and alkyl bromides while minimizing esterification side reactions. The reflux temperature (70°C) balances reaction kinetics and thermal stability of the intermediates.

Role of Buffering Agents

NaH₂PO₄·H₂O maintains the reaction pH at 4–5, preventing overoxidation of the aldehyde to carbon dioxide. This buffering is critical for achieving >99% conversion to the carboxylic acid.

Table 1: Summary of Reaction Conditions for Key Steps

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃, 1,10-dibromodecane | t-Butanol | 70 | 24 | 100 |

| 2 | NaClO₂, NaH₂PO₄·H₂O | t-Butanol | 70 | 12 | 100 |

Table 2: ¹H NMR Chemical Shifts for Compound 7

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₂ (alkyl chain) | 1.24–1.52 | m | 16 H |

| Br-CH₂ | 3.40 | t | 2 H |

| O-CH₂ | 4.00 | t | 2 H |

| Aromatic H | 6.90, 8.04 | d | 4 H |

| COOH | 12.10 | s | 1 H |

Q & A

Q. Which analytical techniques are essential for characterizing thermal stability and phase transitions?

- Differential Scanning Calorimetry (DSC) : Use heating rates of 5–10°C/min under nitrogen to identify melting points and liquid crystalline phase transitions. Compare thermograms with structurally similar compounds (e.g., 4-(4-pentenyloxy)benzoic acid derivatives) to validate mesomorphic behavior .

- Thermogravimetric Analysis (TGA) : Conduct under air or nitrogen (flow rate: 20 mL/min) to assess decomposition temperatures. A sharp mass loss curve indicates high thermal stability .

Q. What safety protocols are critical during handling and storage?

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizing agents (e.g., HNO₃) or strong bases to prevent exothermic reactions .

- Storage : Keep in airtight containers at 2–30°C, away from moisture and direct sunlight. Incompatible materials include alkaline hydroxides and concentrated acids .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

- Structure Refinement : Use SHELXL (via WinGX or OLEX2 interfaces) to refine atomic positions, accounting for disorder in the bromodecyloxy chain. Apply restraints to bond lengths and angles for flexible alkyl chains .

- Data Validation : Cross-check with SIR97 for direct-method phase determination, especially if twinning or pseudo-symmetry is observed. Validate hydrogen bonding networks using ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What experimental approaches address contradictions in mesomorphic behavior between computational predictions and empirical data?

- Molecular Dynamics (MD) Simulations : Compare predicted packing arrangements (e.g., using GROMACS) with experimental XRD data. Adjust force fields to account for bromine’s polarizability and steric effects.

- Polarized Optical Microscopy (POM) : Correlate texture observations (e.g., schlieren patterns) with DSC results to confirm phase transitions. Anomalies may arise from impurities or alkyl chain conformational flexibility .

Q. How does bromine substitution influence liquid crystalline properties compared to chloro or fluoro analogs?

- Comparative Analysis : Synthesize analogs (e.g., 4-(10-chlorodecyloxy)benzoic acid) and compare transition temperatures via DSC. Bromine’s higher molecular weight and polarizability typically enhance intermolecular interactions, increasing melting points and phase stability.

- XRD Analysis : Measure d-spacing to assess layer spacing differences caused by bromine’s van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) .

Methodological Challenges and Solutions

Q. What strategies mitigate alkyl chain disorder in single-crystal XRD studies?

- Crystallization Optimization : Use slow evaporation from toluene/acetone mixtures to promote ordered packing.

- Refinement Techniques : Apply TWINABS for scaling twinned data and PLATON ’s SQUEEZE to model solvent-accessible voids .

Q. How can LC-MS/MS improve metabolite identification in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.